Product packaging for 1,4-Bis(mesitylamino)anthraquinone(Cat. No.:CAS No. 116-75-6)

1,4-Bis(mesitylamino)anthraquinone

Cat. No.: B086478
CAS No.: 116-75-6
M. Wt: 474.6 g/mol
InChI Key: DMDRBXCDTZRMHZ-UHFFFAOYSA-N
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Description

Historical Trajectories of Industrial Dyes and Pigments

The use of dyes and pigments dates back to ancient civilizations, where natural sources such as plants, minerals, and insects were the primary materials for coloration. reade.com Archaeological evidence suggests that textile dyeing practices existed as far back as the Neolithic period. faribaultmill.com For millennia, natural dyes like indigo, madder, and Tyrian purple were highly valued commodities, often signifying status and wealth due to their rarity and the complex processes required for their extraction. britannica.comdoi.org

The landscape of the dye industry underwent a monumental shift in the mid-19th century with the advent of synthetic dyes. reade.com A pivotal moment in this transformation was the accidental discovery of mauveine in 1856 by William Henry Perkin, who was attempting to synthesize quinine (B1679958) from coal tar. araratrugs.comsi.edu This discovery marked the beginning of the synthetic dye industry, which rapidly expanded with the development of other aniline (B41778) dyes like fuchsine. araratrugs.comfitnyc.edu By the early 20th century, synthetic dyes had largely replaced their natural counterparts in industrial applications, driven by their vibrant colors, consistency, and cost-effective large-scale production. reade.combritannica.com This era also saw the rise of major chemical companies, particularly in Germany, which became a dominant force in the global dye market. chemistryviews.org

Significance of Solvent Blue 104 in Industrial and Advanced Material Applications

Solvent Blue 104, an anthraquinone-based dye, is a notable product of the evolution of synthetic colorants. specialchem.com Its significance lies in its high thermal stability, good lightfastness, and strong tinting strength, making it suitable for a range of demanding applications. precisechem.comadditivesforpolymer.com These properties ensure that the color remains stable even under harsh processing conditions and exposure to light. precisechem.com

Key Properties of Solvent Blue 104:

PropertyValue
Chemical FamilyAnthraquinone (B42736) origochem.comprecisechem.com
CAS Number116-75-6 specialchem.comprecisechem.com
Molecular FormulaC32H30N2O2 precisechem.com
Heat ResistanceUp to 340°C in certain plastics origochem.comprecisechem.com
Light FastnessGood to excellent (rated 6-8 on a scale of 8) origochem.comprecisechem.com

This table is based on data from multiple sources. origochem.comprecisechem.com

A primary application of Solvent Blue 104 is in the coloration of various plastics and polymers. emperordye.com It is compatible with a wide array of polymers, including:

Polystyrene (PS) precisechem.com

Acrylonitrile Butadiene Styrene (ABS) precisechem.com

Polycarbonate (PC) precisechem.com

Polymethyl Methacrylate (PMMA) specialchem.com

Polyethylene (B3416737) Terephthalate (B1205515) (PET) precisechem.com

The dye's high heat resistance makes it particularly suitable for engineering plastics that require high processing temperatures. origochem.comprecisechem.com It is often used in melt coloration and spin dyeing of polyester (B1180765) and polyamide fibers. specialchem.comprecisechem.com Its ability to dissolve in the polymer melt results in a transparent and sparkling coloration. specialchem.com

Recommended Applications in Various Polymers:

PolymerSuitability
PSRecommended origochem.com
ABSRecommended origochem.com
PCRecommended origochem.com
PETRecommended origochem.com
PMMARecommended origochem.com
PA6/PA66Recommended origochem.com

This table indicates the general suitability of Solvent Blue 104 for different polymers. origochem.com

The unique properties of Solvent Blue 104 also lend themselves to applications in advanced optical systems. It is utilized in dye-doped polymer-dispersed liquid crystal (DDPDLC) films, which have potential applications in electrochromic devices and smart windows. researchgate.netmdpi.com In these systems, the dye's absorption spectrum, which shows strong peaks between 560 nm and 650 nm, can be modulated by an applied voltage. mdpi.comresearchgate.net This allows for the control of light transmission through the film. researchgate.net Research has shown that doping PDLC films with Solvent Blue 104 can influence the electro-optical properties of the device, such as reducing the driving voltage required for switching. researchgate.netmdpi.com

Role in Polymer Coloration Technologies

Research Imperatives and Emerging Challenges for Solvent Blue 104

Current research on Solvent Blue 104 is focused on several key areas. One significant challenge is the development of more environmentally friendly synthesis methods. google.com Traditional production processes can be lengthy and generate considerable waste, prompting research into greener chemical pathways that improve product yield and reduce environmental impact. google.com

Another area of active investigation is the optimization of its performance in advanced material applications. For instance, studies on DDPDLC films are exploring how different concentrations of Solvent Blue 104 affect the morphology and electro-optical characteristics of the films. mdpi.com Understanding these relationships is crucial for designing more efficient and effective optical devices. mdpi.com

Furthermore, the broader field of solvent dyes faces challenges related to the use of organic solvents in various industrial processes. There is a growing trend towards developing more sustainable technologies, such as organic solvent nanofiltration (OSN), to recover and reuse solvents, thereby reducing the environmental footprint of manufacturing processes that utilize dyes like Solvent Blue 104. acs.org The development of greener synthesis methods for related materials like metal-organic frameworks (MOFs) also points to a future direction for the chemical industry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O2 B086478 1,4-Bis(mesitylamino)anthraquinone CAS No. 116-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDRBXCDTZRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051593
Record name C.I. Solvent Blue 104
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Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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CAS No.

116-75-6
Record name Solvent Blue 104
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Record name C.I. Solvent Blue 104
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Record name 1,4-Dimesidinoanthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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Record name C.I. Solvent Blue 104
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Record name 1,4-bis(mesitylamino)anthraquinone
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Record name 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE
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Synthetic Methodologies and Process Optimization for Solvent Blue 104

Classical Synthesis Routes for Solvent Blue 104

The most common and classical method for synthesizing Solvent Blue 104 is through the reaction of an anthraquinone (B42736) derivative with an arylamine. colorbloomdyes.com This route is characterized by a condensation reaction followed by an essential oxidation phase to yield the final chromophore. echemi.comsdlookchem.com

The core of the synthesis is the condensation reaction, which builds the fundamental structure of the dye molecule by joining the anthraquinone backbone with its substituted amino groups. chemicalbook.comchemdad.com

The principal synthetic pathway for Solvent Blue 104 involves the condensation of 1,4-Dihydroxyanthracene-9,10-dione, commonly known as quinizarin (B34044), with two molar equivalents of 2,4,6-Trimethylbenzenamine, also known as mesidine. colorbloomdyes.comchemdad.comchemicalbook.com To facilitate a more efficient reaction, a combination of quinizarin and its reduced form, the 1,4-dihydroxy anthraquinone leuco compound (2,3-dihydro-1,4,9,10-tetrahydroxyanthracene), is often used as the starting material. echemi.compatsnap.com The amine, 2,4,6-Trimethylbenzenamine, serves as both a reactant and, in some process variations, the reaction solvent itself. chemicalbook.com

Table 1: Primary Reactants in the Synthesis of Solvent Blue 104

Compound NameIUPAC NameRole in Synthesis
Quinizarin 1,4-Dihydroxyanthracene-9,10-dionePrimary anthraquinone precursor
1,4-Dihydroxy anthraquinone leuco compound 2,3-Dihydro-1,4,9,10-tetrahydroxyanthraceneReduced co-reactant to improve efficiency
Mesidine 2,4,6-TrimethylbenzenamineAromatic amine reactant

Condensation Reactions Involving Anthraquinone Precursors

Catalytic Systems and Reaction Environment Optimization
Role of Boric Acid in Condensation Reactions

Boric acid is a crucial catalyst in the synthesis of Solvent Blue 104. chemicalbook.compatsnap.com It functions as a mild Lewis acid, activating the anthraquinone substrate. arkat-usa.org Boric acid reacts with the hydroxyl groups of the 1,4-Dihydroxyanthracene-9,10-dione to form a boric ester intermediate. This intermediate is more susceptible to nucleophilic attack by the 2,4,6-Trimethylbenzenamine compared to the non-activated dihydroxyanthraquinone. chemicalbook.comacs.org This activation facilitates the substitution reaction, allowing it to proceed under more controlled conditions and often leading to higher yields and a cleaner product profile. chemicalbook.com

Application of Organic Acid Catalysts (e.g., Acetic Acid, Hydroxyacetic Acid, Salicylic (B10762653) Acid)

Table 2: Example Catalytic Systems and Reaction Conditions

Catalyst SystemReactants & Ratios (by mass)TemperatureReaction TimeSource
Boric Acid & Salicylic Acid Mesidine (1500), Quinizarin (425), Leuco compound (175), Boric Acid (75), Salicylic Acid (75)125°C18 hours patsnap.com
Boric Acid & Acetic Acid Mesidine (1200), Quinizarin (300), Leuco compound (150), Boric Acid (80), Acetic Acid (100)130°C15 hours patsnap.com
Boric Acid & Glycolic Acid Mesidine (1800), Quinizarin (500), Leuco compound (200), Boric Acid (150), Glycolic Acid (100)128°C18 hours patsnap.com
Boric Acid & Lactic Acid Quinizarin (20g), Dihydroquinizarin (23g), Mesidine (153g), Boric Acid (5.84g), Lactic Acid (7.84g)115°C then 145°C4h at 115°C, 6h at 145°C chemicalbook.com

The final step in the classical synthesis of Solvent Blue 104 is the oxidation of the intermediate condensation product. echemi.comsdlookchem.com Because the reaction often starts with or generates the leuco form of the dye, this subsequent oxidation is necessary to form the stable, fully conjugated anthraquinone chromophore responsible for the dye's characteristic blue color. echemi.com

This oxidation is typically achieved by introducing air into the reaction mixture after the condensation is complete. chemicalbook.com In a described procedure, after an initial period of air introduction, potassium hydroxide (B78521) is added, and the mixture is heated again while air continues to be passed through it for several hours to ensure complete conversion to the final product. chemicalbook.com This controlled oxidation step is critical for achieving a high yield of the desired dye. chemicalbook.com

Advancements in Environmentally Conscious Synthesis (Green Chemistry)

Traditional synthesis methods for Solvent Blue 104 have often been associated with long reaction times, low purity, and the use of large quantities of solvents, leading to significant wastewater generation and environmental pollution. patsnap.com In response, a shift towards greener and more sustainable practices is evident in recent research and patent literature.

Exploration of Solvent-Free and Solid-State Reaction Conditions

A more advanced approach in green chemistry is the elimination of solvents altogether. Solvent-free organic synthesis, which includes solid-state and melt reactions, offers significant advantages by reducing waste, often leading to higher reaction rates due to increased reactant concentration, and simplifying product purification. chemistrydocs.comresearchgate.net While specific industrial-scale solvent-free methods for Solvent Blue 104 are not yet widely documented, the principles of solid-state chemistry are being explored for various organic and organometallic syntheses. wits.ac.za These reactions, sometimes facilitated by techniques like ball milling, can proceed at or slightly above room temperature and often run to completion, making them highly atom-economical. chemistrydocs.com The application of these solvent-free techniques to the synthesis of anthraquinone dyes like Solvent Blue 104 represents a promising area for future research and development.

Process Intensification for Enhanced Conversion Rates and Product Yields

Process intensification (PI) is a key strategy for making chemical processes more efficient and sustainable. researchgate.net In the context of Solvent Blue 104 synthesis, this involves optimizing reaction conditions to maximize conversion rates and product yields. A patented method describes a reaction heated to 125-130°C for 15-18 hours, which, combined with a two-step cooling process, is designed to improve both the conversion rate and the final product yield. google.com One specific example achieved a reaction conversion ratio of 81.8% and a yield of 96.8%. google.com Another documented synthesis, while not explicitly "green," details a method that produces a high yield (98%) of very pure Acid Blue 104, a related dye, by carefully controlling the oxidation step. google.com These examples demonstrate that through careful process control and optimization, it is possible to achieve high efficiency, a core tenet of process intensification.

The table below summarizes findings from different synthetic approaches, highlighting the impact of process parameters on yield.

ReactantsCatalyst/ReagentReaction ConditionsYieldReference
1,4-dihydroxyanthraquinone, 2,4,6-trimethylaniline (B148799), 1,4-dihydroxyanthraquinone leuco compound, boric acidAcetic acid, hydroxyacetic acid, or salicylic acid125-130°C for 15-18 hours96.8% google.com
Quinizarin, dihydroquinizarin, 2,4,6-trimethylaniline, boric acidLactic acidHeated to 145°C over several hours, followed by air oxidation83.9% chemicalbook.com
N-benzyl-N-ethyl-toluidinesulfonic acid, p-diethylaminobenzaldehydeOxalic acid, sodium dichromate (oxidant)Reflux, followed by low-temperature oxidation98% google.com

Waste Stream Minimization and Reclamation Technologies

Minimizing and managing waste streams are critical components of green synthesis. In an environmentally friendly method for producing Solvent Blue 104, tail gas produced during the condensation reaction is condensed. patsnap.comgoogle.com The resulting liquid, primarily a mixture of water and 2,4,6-trimethylaniline, is separated. The upper layer of 2,4,6-trimethylaniline is reused in the process, while the lower aqueous layer is sent to a sewage disposal station. patsnap.comgoogle.com Furthermore, the mother liquor from vacuum filtration and the washing liquid containing solvents like DMF and methanol (B129727) are collected. These solvents are then recovered through rectification and reused, significantly reducing the volume of liquid waste. google.com Such reclamation technologies are crucial for creating a more circular and sustainable manufacturing process. researchgate.net

Mechanistic Studies of Solvent Blue 104 Formation Pathways

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of Solvent Blue 104, improving yields, and minimizing by-product formation.

Reaction Pathway Elucidation and Intermediates Identification

The synthesis of Solvent Blue 104 from 1,4-dihydroxyanthraquinone (quinizarin) and 2,4,6-trimethylaniline involves a multi-step process. echemi.com A key initial step is the reduction of 1,4-dihydroxyanthraquinone to its leuco form. echemi.com This leuco-anthraquinone is a crucial reaction intermediate. The formation of this intermediate is essential for the subsequent condensation reaction with 2,4,6-trimethylaniline. echemi.com The reaction is typically carried out in the presence of boric acid and a catalyst such as lactic acid or salicylic acid. google.comchemicalbook.com

The general pathway can be summarized as follows:

Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco compound. echemi.com

Condensation: The leuco-dihydroxyanthraquinone then undergoes condensation with two molecules of 2,4,6-trimethylaniline. echemi.com This is a nucleophilic substitution reaction where the amino group of the aniline (B41778) attacks the anthraquinone structure.

Oxidation: The resulting leuco-form of Solvent Blue 104 is then oxidized to yield the final blue dye. chemicalbook.comechemi.com Air is often used for this oxidation step. chemicalbook.com

Kinetics of Condensation and Oxidation Stages

Kinetics of the Condensation Stage

The condensation reaction involves the nucleophilic substitution of the hydroxyl groups on the anthraquinone core with 2,4,6-trimethylaniline. The kinetics of this stage are influenced by several factors, including temperature, the form of the anthraquinone starting material, and the presence of catalysts.

Research and patent literature indicate that the reaction rate can be slow, often requiring elevated temperatures and long reaction times to drive the condensation to completion. To improve the reaction kinetics, a mixture of quinizarin and its reduced form, 2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione (B96049) (leucoquinizarin), is often used. google.comgoogle.com The reaction between quinizarin alone and primary amines can be sluggish and may lead to a higher level of impurities. google.com The leuco-form is more reactive towards nucleophilic substitution.

The reaction temperature is a critical parameter. Temperatures in the range of 65°C to 145°C are typically employed. google.comchemicalbook.com While higher temperatures increase the reaction rate, they can also promote the formation of impurities. google.com The condensation is generally carried out for a period ranging from one to as long as 20 hours, depending on the specific conditions. google.com For instance, one documented method involves a multi-step heating profile, holding at 115°C for 4 hours before increasing to 145°C for an additional 6 hours to ensure the reaction goes to completion. chemicalbook.com Another described process uses a temperature of 125-130°C for 15 to 18 hours. google.com

Catalysts such as boric acid are essential for the reaction. Boric acid is believed to activate the quinizarin system towards nucleophilic attack by forming a more reactive ester intermediate with the hydroxyl groups. chemicalbook.com Organic acids, like lactic acid, acetic acid, or salicylic acid, may also be used to facilitate the reaction. chemicalbook.comgoogle.com The choice and concentration of the catalyst significantly impact the reaction time.

The progress of the condensation is often monitored using techniques like thin-layer chromatography (TLC) to determine when the starting materials have been fully consumed. chemicalbook.com

Temperature ProfileKey ReagentsReaction TimeSource
75-95°CQuinizarin, Leucoquinizarin, Polyalkyleneoxy-substituted amine1-20 hours google.com
95°C (Reflux)Leuco-quinizarine, p-toluidine, Boric acid, Water, Alcohol< 1 hour google.com
100°C (Reflux)Leuco-quinizarine, Quinizarine, p-toluidine, Boric acid, Water~10 hours google.com
115°C (4h) then 145°C (6h)Quinizarin, Dihydroquinizarin, 2,4,6-trimethylaniline, Boric acid, Lactic acid10 hours chemicalbook.com
125-130°C1,4-dihydroxy anthraquinone, Leuco compound, 2,4,6-trimethylaniline, Boric acid, Acetic/Hydroxyacetic/Salicylic acid15-18 hours google.com

Kinetics of the Oxidation Stage

Following the condensation reaction, the resulting intermediate is in a leuco form, which must be oxidized to yield the final blue dyestuff, 1,4-bis[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione. The kinetics of this stage are dependent on the oxidizing agent, temperature, and pH.

The most common and economical method for oxidation is bubbling air through the reaction mixture. google.comchemicalbook.com This process is typically carried out at temperatures ranging from 60°C to 100°C. google.comchemicalbook.com In one procedure, air is introduced for 3 hours at 100°C. chemicalbook.com The addition of a base, such as potassium hydroxide, can be used to facilitate the oxidation process, followed by another period of air introduction. chemicalbook.com

Other oxidizing agents like peroxides or heating in nitrobenzene (B124822) can also be employed, but air oxidation is generally preferred for being cleaner and more cost-effective. google.comgoogle.com The completion of the oxidation is crucial for achieving the desired color and properties of the final product.

Oxidizing AgentTemperatureDurationAdditional ReagentsSource
Air60-100°C (preferably 75-95°C)Not specifiedNone google.com
Air100°C3 hoursNone initially chemicalbook.com
Air100°C3 hoursPotassium hydroxide chemicalbook.com
Heating>130-140°C1 hourIn Nitrobenzene (for analogous compounds) google.com

Advanced Characterization and Analytical Techniques in Solvent Blue 104 Research

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the study of Solvent Blue 104, enabling detailed analysis of its molecular structure and the behavior of its electrons when interacting with electromagnetic radiation.

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within the Solvent Blue 104 molecule. rsc.org By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the dye's color and electronic properties. rsc.org

When analyzed using a UV spectrophotometer with ethanol (B145695) as the solvent, Solvent Blue 104 exhibits strong absorption peaks in the range of 560 nm to 650 nm. researchgate.net This absorption of light in the orange-red region of the visible spectrum is responsible for the dye's characteristic blue color. rsc.org The specific wavelength at which maximum absorption occurs is known as the wavelength maxima (λmax). The broadness and shape of the absorption bands provide further information about the electronic structure and the vibrational levels associated with the electronic states.

Interactive Data Table: UV-Vis Absorption Data for Solvent Blue 104

Parameter Value Reference
Wavelength Range of Strong Absorption 560 - 650 nm researchgate.net
Solvent Used for Measurement Ethanol researchgate.net
Observed Color Blue rsc.org

The absorption spectrum of Solvent Blue 104 can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. niscpr.res.inijcce.ac.ir The polarity of the solvent can affect the energy levels of the dye's ground and excited states differently, leading to shifts in the λmax. ijcce.ac.ir This occurs because the solvent molecules can interact with the dye molecule through various intermolecular forces, stabilizing the ground and excited states to different extents. niscpr.res.inmdpi.com A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. ijcce.ac.ir Studying these solvent effects provides valuable information about the dye's dipole moment and the nature of its interactions with different solvent environments. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the Solvent Blue 104 molecule. alliedacademies.org By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FTIR spectrum provides a unique "fingerprint" of the molecule. veryst.com For Solvent Blue 104, an anthraquinone (B42736) derivative, characteristic absorption bands would be expected for C=O (carbonyl) stretching, C=C stretching within the aromatic rings, and C-N stretching from the amino groups. alliedacademies.orgveryst.com Analysis of the precise frequencies and intensities of these bands helps to confirm the molecular structure and can indicate the presence of hydrogen bonding or other intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like Solvent Blue 104. acs.org This technique provides detailed information about the carbon-hydrogen framework of the molecule. slu.se By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H (proton) and ¹³C (carbon-13) NMR spectrum, the precise connectivity and spatial arrangement of atoms can be determined. slu.seresearchgate.net For Solvent Blue 104, which is 1,4-bis(mesitylamino)anthraquinone, NMR would confirm the presence and substitution pattern of the anthraquinone core and the mesitylamino (2,4,6-trimethylphenylamino) groups. chemicalbook.comchemspider.com

Wavelength Maxima and Spectral Band Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Thermal Analysis Techniques for Material Behavior Investigation

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For Solvent Blue 104, these methods are important for understanding its thermal stability and decomposition behavior, which is critical for its application in various materials, such as plastics, that undergo processing at elevated temperatures. emperordye.com Techniques like Thermogravimetric Analysis (TGA) can determine the temperature at which the dye begins to decompose by monitoring its mass loss as it is heated. mt.com Differential Scanning Calorimetry (DSC) can be used to detect phase transitions, such as melting, and to measure the heat associated with these processes. mt.com Research indicates that Solvent Blue 104 has a melting point between 236.5 and 237.5 °C and is heat-resistant up to 280 °C. chemicalbook.com

Interactive Data Table: Thermal Properties of Solvent Blue 104

Property Value Reference
Melting Point 236.5-237.5 °C chemicalbook.com
Heat Resistance Up to 280 °C chemicalbook.com

Differential Scanning Calorimetry (DSC) in Synthetic Pathway Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials. torontech.com In the context of Solvent Blue 104, DSC is instrumental in determining its melting point, which is consistently reported to be around 240°C. precisechem.comalibaba.com This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve reveals key thermal events such as melting, crystallization, and glass transitions. torontech.com

While direct analysis of the synthetic pathway of Solvent Blue 104 using DSC is not extensively detailed in publicly available literature, the synthesis is known to involve the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline (B148799). echemi.comtoptrustchem.com DSC can be applied to analyze the purity of the final product and to study the thermal stability of the dye, which is a critical parameter for its application in high-temperature processing of engineering plastics. synthesia.euprecisechem.com The melting point determined by DSC serves as a key quality control parameter, ensuring consistency between batches. synthesia.eu

Performance-Based Analytical Assessments in Material Applications

The suitability of Solvent Blue 104 for various applications, particularly in plastics and fibers, is determined through a series of performance-based tests. These assessments are designed to simulate the real-world conditions the colored material will face over its lifespan.

Light fastness measures the resistance of a colored material to fading when exposed to light. For Solvent Blue 104, this is a critical property, especially for products intended for outdoor use or those exposed to significant amounts of UV radiation. solventdyesupplier.com The evaluation of light fastness is typically conducted using a Xenotest apparatus, which simulates sunlight under controlled conditions. synthesia.eu The degree of fading is assessed by comparing the exposed sample to a set of standardized blue wool references, graded on a scale from 1 (very poor) to 8 (excellent). synthesia.eudarongtester.com

Solvent Blue 104 consistently demonstrates excellent light fastness, often achieving a rating of 7-8 on the blue wool scale, particularly in polymers like polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). precisechem.comprecisechem.com The specific rating can vary depending on the polymer matrix and the concentration of the dye. For instance, in PS, the light fastness is rated 7-8 for full shades, while in a tint with titanium dioxide, it is rated at 7. precisechem.com

Table 1: Light Fastness of Solvent Blue 104 in Various Polymers

Polymer Light Fastness (Full Shade) Light Fastness (Tint)
Polystyrene (PS) 7-8 precisechem.com 7 precisechem.com
Acrylonitrile Butadiene Styrene (ABS) 6 precisechem.com 5 precisechem.com
Polycarbonate (PC) 8 precisechem.com 7 precisechem.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

The thermal stability of Solvent Blue 104 is a key attribute, allowing its use in engineering plastics that are processed at high temperatures. ranbarr.commade-in-china.com Heat resistance is evaluated by incorporating the dye into a polymer and then subjecting the colored plastic to a series of increasing temperatures in an injection molding machine, typically with a dwell time of 5 minutes at each temperature. synthesia.eu The color change at each temperature is then compared to a control sample prepared at a lower, non-degrading temperature. synthesia.eu

Solvent Blue 104 exhibits high heat resistance, withstanding temperatures up to 340°C in polycarbonate. precisechem.comprecisechem.com This makes it suitable for a wide range of engineering plastics such as PET, PBT, PC, and polyamides. precisechem.comranbarr.com

Table 2: Heat Resistance of Solvent Blue 104 in Different Polymers

Polymer Heat Resistance (°C)
Polystyrene (PS) 300 precisechem.com
Acrylonitrile Butadiene Styrene (ABS) 300 precisechem.com
Polycarbonate (PC) 340 precisechem.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Dye migration is the undesirable movement of colorant from a colored plastic to a material in contact with it. This is a critical consideration for applications like food packaging and consumer goods. solventdyesupplier.com The migration resistance of Solvent Blue 104 is assessed by placing a colored plastic chip in contact with an uncolored chip, often containing titanium dioxide, and subjecting them to elevated temperatures (e.g., 70°C) for a specified period (e.g., 24 hours). synthesia.eu Any staining on the uncolored chip is then evaluated using a standard grey scale, where a rating of 5 indicates no migration. synthesia.eu

Solvent Blue 104 generally exhibits good to excellent migration resistance, with a rating of 5 in many plastic systems. ranbarr.com This is attributed to its good solubility and compatibility with a variety of polymers. solventdyesupplier.comranbarr.com The tendency for migration can be influenced by the dye concentration, with higher concentrations potentially exceeding the saturation solubility of the polymer and leading to increased migration. solventdyesupplier.com

In some applications, particularly in thermosetting resins like polyesters, the curing process involves the use of radical-forming agents (hardeners). These reactive species can potentially interact with and degrade the dye, leading to a color change. The resistance of Solvent Blue 104 to these agents is evaluated by incorporating the dye into the resin, adding the hardener, and curing the mixture (e.g., at 80°C for 30 minutes). synthesia.eu The color of the cured resin is then compared to the color of the uncured solution to assess any change in shade. synthesia.eu A rating of "suitable" indicates no significant color change. synthesia.eu

Applications of Solvent Blue 104 in Advanced Materials and Functional Systems

Integration into Polymer Composites and Engineering Plastics

Solvent Blue 104 is widely employed for the mass coloration of a diverse range of polymer composites and engineering plastics. wikipedia.org Its ability to dissolve completely in the polymer melt at typical processing temperatures ensures a uniform and transparent coloration with high color yield. indiamart.comjadechem-colours.com This anthraquinone (B42736) dye is noted for its high color intensity, good heat resistance, and excellent fastness properties, making it suitable for demanding plastic applications. precisechem.comranbarr.comprecisechem.com

Research and industrial data have demonstrated the broad compatibility of Solvent Blue 104 with numerous thermoplastic polymers. It is frequently recommended for coloring polyester (B1180765) fibers, particularly Polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. precisechem.comranbarr.comprecisechem.com Its use extends to a wide array of engineering plastics where high processing temperatures and stringent performance criteria are required. precisechem.comprecisechem.comechemi.com

The dye shows excellent miscibility and performance in polymers such as Polystyrene (PS), High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polyvinyl Chloride (PVC), Polymethyl Methacrylate (PMMA), Styrene Acrylonitrile (SAN), and Acrylonitrile Styrene (AS). precisechem.comspecialchem.comemperordye.comhaihangindustry.com It is also suitable for use in Polyamide (PA), specifically PA6, and can be used in PA66. specialchem.comadditivesforpolymer.com The compatibility allows for its use in applications like the spin dyeing of filaments and fibers and the coloration of bottle-grade PET. specialchem.com

The following table summarizes the recommended compatibility of Solvent Blue 104 with various polymeric matrices based on available technical data.

Polymer MatrixCompatibility/RecommendationSource
Polystyrene (PS)Recommended/Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
High-Impact Polystyrene (HIPS)Recommended precisechem.comemperordye.com
Acrylonitrile Butadiene Styrene (ABS)Recommended/Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
Polycarbonate (PC)Recommended/Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
Rigid Polyvinyl Chloride (RPVC)Recommended precisechem.comhaihangindustry.com
Polymethyl Methacrylate (PMMA)Recommended/Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
Styrene Acrylonitrile (SAN)Recommended/Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
Acrylonitrile Styrene (AS)Recommended precisechem.comemperordye.com
Polyethylene Terephthalate (PET)Superior precisechem.comhaihangindustry.comadditivesforpolymer.com
Polyamide (PA)Limited Suitability/Not Recommended (General), Suitable for PA6/PA66 ranbarr.comspecialchem.comadditivesforpolymer.com

Beyond its function as a colorant, Solvent Blue 104 has been identified as a functional additive that can influence the rheological properties of polymers. It is described as a viscosity regulator or modifier in polymer systems. echemi.combiosynth.com This suggests that its integration into a polymer melt can alter the flow characteristics, an important consideration in processing methods like injection molding and extrusion.

Furthermore, several sources indicate that Solvent Blue 104 can act as a crosslinking agent in polymers. biosynth.comzhishangchemical.comindiamart.com This property implies that the dye molecule can participate in or facilitate the formation of chemical bonds between polymer chains, potentially enhancing the mechanical strength, thermal stability, and chemical resistance of the final plastic product.

Polymeric Matrix Compatibility Studies (e.g., PS, HIPS, ABS, PC, PVC, PMMA, SAN, AS, PET, PA)

Optoelectronic and Display Technologies

The unique optical properties of Solvent Blue 104 have led to its investigation in advanced functional systems, particularly in the field of optoelectronics. Its strong absorption in the visible spectrum makes it a candidate for applications requiring light modulation.

Recent research has focused on the preparation of Dye-Doped Polymer-Dispersed Liquid Crystalline (DDPDLC) films incorporating Solvent Blue 104. researchgate.netresearchgate.net These composite materials consist of micro-sized droplets of liquid crystals dispersed within a continuous polymer matrix, with a dichroic dye dissolved within the system. researchgate.net In these studies, DDPDLC films were fabricated using a liquid crystal (PN393), a polymer monomer, a crosslinking agent (1,4-butanediol diacrylate), a photoinitiator, and an anthraquinone dye such as Solvent Blue 104. researchgate.net The blue anthraquinone dye exhibits strong absorption peaks in the wavelength range of 560 nm to 650 nm. researchgate.net

The incorporation of Solvent Blue 104 into PDLC films has been shown to modulate their electro-optical characteristics. The primary function of these films is to switch between an opaque, light-scattering "off-state" (at zero voltage) and a transparent "on-state" when a sufficient voltage is applied. The addition of the dye introduces color and can influence the key performance metrics of the device.

Studies on DDPDLC films containing Solvent Blue 104 have detailed the relationship between applied voltage and light transmittance. The research indicates that doping with Solvent Blue 104 can lower the driving voltages of the PDLC films. researchgate.netresearchgate.net Specifically, both the threshold voltage (Vth), at which the film begins to turn transparent, and the saturation voltage (Vsat), at which maximum transparency is achieved, are reduced. researchgate.net

The following table summarizes the observed effects of adding Solvent Blue 104 to PDLC films.

Electro-Optical PropertyEffect of Solvent Blue 104 DopingSource
Driving Voltage (Vth, Vsat)Reduced researchgate.netresearchgate.net
On-State Transmittance (T-on)Decreased researchgate.net
Contrast Ratio (CR)Decreased researchgate.net
Driving Voltage Reduction Mechanisms

Investigation of UV-Shielding Performance in Optical Systems

Solvent Blue 104, an anthraquinone-based dye, demonstrates notable utility in providing ultraviolet (UV) protection. Research on polymer-dispersed liquid crystal (PDLC) films containing anthraquinone dyes, including Solvent Blue 104, has highlighted their outstanding UV-shielding performance. researchgate.netresearchgate.net The inherent properties of the dye's molecular structure contribute to its ability to absorb UV radiation, which can otherwise damage the materials it is incorporated into. solventdyesupplier.com This makes it a valuable component for applications where UV protection is crucial. solventdyesupplier.com Specifically, Solvent Blue 104 is noted for its high lightfastness, with a rating of 6-7, which is a key factor in preventing the degradation of plastics caused by UV exposure. solventdyesupplier.com Its absorption spectrum shows strong peaks in the visible range from 560 nm to 650 nm, and its inclusion in films can help block harmful UV rays. researchgate.net

Assessment of Anti-Aging Properties in Functional Films

The incorporation of Solvent Blue 104 into functional films contributes to their anti-aging characteristics. researchgate.net This is largely attributed to its excellent thermal resistance and weather resistance. precisechem.com PDLC films formulated with anthraquinone dyes such as Solvent Blue 104 have been described as possessing outstanding anti-aging properties. researchgate.net The dye's stability against environmental factors like heat and light helps to preserve the integrity of the polymer matrix it is dispersed in, thereby extending the functional lifetime of the film. solventdyesupplier.comprecisechem.com The high lightfastness of Solvent Blue 104 is a significant contributor to this anti-aging effect, as it resists the photochemical processes that lead to the degradation and discoloration of polymers over time. solventdyesupplier.comdeltatecnic.com

Table 2: Lightfastness and Resistance Properties of Solvent Blue 104

PropertyRating/ValueSignificanceReference
Lightfastness6-7 (in PS, 1/3 SD)High resistance to fading/degradation from light solventdyesupplier.comprecisechem.com
Weather ResistanceExcellentContributes to anti-aging in outdoor applications precisechem.com
Thermal ResistanceUp to 340°C (in PC)Maintains stability at high processing temperatures precisechem.comadditivesforpolymer.com
Migration ResistanceGrade 5Prevents the dye from moving to the surface of the material ranbarr.com

Other Emerging Applications of Solvent Dyes

Functional Textile Processing

Solvent Blue 104 is utilized in the coloration of various synthetic fibers, an application within the broader field of functional textile processing. chemicalbook.comsdlookchem.comchemicalbook.com It is particularly suitable for the pre-coloring of polyester (PET), polyamide 6 (PA6), and polyamide 66 (PA66) during the spinning process. precisechem.com The dye's excellent thermal resistance and lightfastness make it a durable choice for textiles that require long-lasting color and performance. precisechem.com It is also used for coloring acetate (B1210297) fiber. cncolorchem.com The application of such solvent dyes is considered an emerging field, moving beyond traditional dyeing methods to impart specific functionalities to textiles. chemicalbook.comchemicalbook.com

Potential in Dye-Sensitized Solar Cells

There is growing interest in the application of anthraquinone dyes, the chemical class to which Solvent Blue 104 belongs, in the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). chemicalbook.comsdlookchem.comchemicalbook.com While research is ongoing, these dyes are being explored as photosensitizers, which are crucial components responsible for light absorption in DSSCs. researchgate.netnih.gov Some studies have investigated anthraquinone derivatives with anchoring groups to attach to semiconductor electrodes like TiO2. researchgate.netdiva-portal.org Although preliminary results for some anthraquinone dyes have shown low power conversion efficiencies, their broad and intense absorption spectra in the visible region continue to make them subjects of investigation. researchgate.netdiva-portal.org Theoretical studies suggest that certain anthraquinones may satisfy some of the criteria needed for effective photosensitizers. sciencepublishinggroup.com The use of dyes like Solvent Blue 104 in this emerging field is noted as a potential future application. chemicalbook.comchemicalbook.com

Environmental Behavior and Remediation Strategies for Solvent Blue 104

Environmental Transport and Fate Mechanisms

The environmental transport and ultimate fate of Solvent Blue 104 are governed by its distinct physical and chemical properties. Its behavior in aquatic and terrestrial systems is a key area of study to understand its potential impact.

Solvent Blue 104 exhibits properties that facilitate its movement within the environment, sometimes referred to as "phoretic" or "migratory" characteristics. biosynth.com This mobility is thought to be associated with the presence of hydroxyl or carbonyl groups in its molecular structure. biosynth.com A significant factor in its transport is its solubility. The compound is insoluble in water but shows solubility in organic solvents like alcohols and acetone. biosynth.com This dictates that its primary mode of transport in aquatic systems would likely be through partitioning to organic matter and sediments rather than in a dissolved phase in the water column.

Ecotoxicological Considerations and Environmental Impact Assessment

Available data on the environmental persistence of Solvent Blue 104 suggests it is not readily biodegradable. One safety data sheet indicates that based on its assessment, the substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). kochcolor.com However, another source states that data on its persistence, degradability, and bioaccumulative potential are unavailable. chemicalbook.com

Ecotoxicity studies have provided some insights into its potential impact on aquatic life. The following table summarizes key findings. chemicalbook.comepsilonpigments.com

Test OrganismEndpointConcentrationExposure Duration
Oncorhynchus mykiss (Rainbow Trout)LC50 (Lethal Concentration, 50%)> 0.1 mg/L96 hours
Daphnia magna (Water Flea)EC50 (Effective Concentration, 50%)> 7.1 µg/L48 hours
AlgaeEC50 (Effective Concentration, 50%)548.6 mg/L96 hours
Activated Sewage Sludge MicroorganismsEC0 (Effective Concentration, 0%)1000 mg/L3 hours
FishLC50 (Lethal Concentration, 50%)1090 mg/L

This table presents ecotoxicity data for Solvent Blue 104 from various sources. The differing values may reflect variations in test conditions and methodologies.

Research indicates that Solvent Blue 104 has low reactivity with common environmental oxidants like oxygen and ozone, which contributes to its limited adverse effects in this regard. biosynth.com However, it is noted to be incompatible with strong oxidizing agents. cncolorchem.comchem-on.co.id Under normal environmental conditions, the compound is considered stable. cncolorchem.com

Assessment of Environmental Persistence and Biodegradability

Degradation Pathways and Remediation Technologies for Solvent Dyes

Given the persistence of many synthetic dyes, including solvent dyes, research has focused on developing effective remediation technologies. These methods aim to break down the complex dye molecules into simpler, less harmful compounds.

Advanced Oxidation Processes (AOPs) are a class of promising technologies for the degradation of recalcitrant organic pollutants like solvent dyes. researchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into carbon dioxide and water. researchgate.netscirp.orgijcce.ac.ir

Several AOPs have been investigated for dye degradation, including:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. scirp.orgencyclopedia.pub The reaction is most effective under acidic conditions. scirp.org The addition of UV light (photo-Fenton) can enhance the process. nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. researchgate.netijcce.ac.ir Combining ozonation with other processes like UV radiation or H₂O₂ can increase its efficiency. nih.gov

Photocatalytic Degradation: This process utilizes a semiconductor photocatalyst (like titanium dioxide, TiO₂) which, upon irradiation with UV or visible light, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade the dye molecules. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet (UV) radiation is an effective way to generate hydroxyl radicals for dye degradation. iwaponline.comnih.gov

Studies on dyes like Solvent Green 7 have shown that AOPs can effectively degrade the complex molecular structure into simpler derivatives of naphthalene (B1677914) and benzene (B151609), and ultimately to carbon dioxide and water. iwaponline.comnih.gov The efficiency of these processes can be influenced by factors such as the initial dye concentration, pH, and the presence of other substances in the water. nih.gov While these processes show great promise, their application can sometimes be limited by cost or the potential for creating secondary pollution. researchgate.net

Ozonation-Based Remediation Protocols

Biological Remediation Approaches

Bioremediation utilizes living organisms, such as microorganisms and their enzymes, to break down or transform hazardous substances into less toxic or non-toxic compounds. encyclopedia.pubbhu.ac.in This approach is often considered more environmentally friendly and cost-effective than conventional chemical and physical methods. mdpi.comnih.gov

Various microorganisms, including bacteria, fungi, algae, and actinomycetes, have shown the ability to degrade anthraquinone (B42736) dyes. nih.govmdpi.com These microorganisms can break down the complex dye structures through their metabolic processes, either aerobically or anaerobically. mdpi.com Fungi, particularly white-rot fungi, are known for their production of potent extracellular enzymes that can degrade a wide range of recalcitrant organic pollutants. bhu.ac.innih.gov For example, Aspergillus sp. XJ-2 was found to remove 93% of Disperse Blue 2BLN (an anthraquinone dye) after 120 hours of incubation. nih.gov

Microbial consortia, which are mixed communities of different microorganisms, often exhibit higher degradation efficiency than single strains due to synergistic interactions. mdpi.com The effectiveness of microbial degradation is influenced by environmental conditions such as pH, temperature, and the availability of nutrients like carbon and nitrogen sources. jmbfs.orgfrontiersin.org

Enzymatic bioremediation involves the use of specific enzymes, either in isolated form or within microbial cells, to catalyze the degradation of pollutants. bhu.ac.innih.gov Key enzymes involved in the breakdown of dyes include oxidoreductases such as laccases, peroxidases, and azoreductases. bhu.ac.inmdpi.commdpi.com These enzymes can cleave the aromatic rings and other structural components of dye molecules. mdpi.com

Laccases, for instance, are copper-containing enzymes that can oxidize a broad range of organic compounds, making them particularly useful for dye decolorization. nih.gov Peroxidases, another class of enzymes, utilize hydrogen peroxide to oxidize substrates and have also been shown to be effective in degrading anthraquinone dyes. jmbfs.orgresearchgate.net The concerted action of different enzymes can lead to the complete decolorization and degradation of complex dyes. researchgate.net

Table 3: Microorganisms and Enzymes in Dye Degradation

Biocatalyst Examples Mechanism
Bacteria Pseudomonas aeruginosa, Bacillus subtilis mdpi.comjmbfs.org Production of enzymes like azoreductases and laccases. jmbfs.orgmdpi.com
Fungi Aspergillus niger, Phanerochaete chrysosporium bhu.ac.inmdpi.com Secretion of powerful extracellular enzymes like laccases and peroxidases. bhu.ac.in
Enzymes Laccases, Peroxidases, Azoreductases mdpi.commdpi.com Catalyze the oxidation and cleavage of dye molecules. mdpi.com
Microbial Degradation Studies (Bacteria, Fungi, Algae, Actinomycetes)

Adsorption Techniques for Dye Removal from Aqueous Systems

Adsorption is a physical process where dye molecules accumulate on the surface of a solid material, known as an adsorbent. encyclopedia.pubamazonaws.com It is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. amazonaws.com

Various materials have been investigated as adsorbents for dye removal, including activated carbon, clays, zeolites, and various biomaterials. encyclopedia.pubresearchgate.net The efficiency of adsorption is dependent on several factors, including the properties of the adsorbent (e.g., surface area, porosity), the characteristics of the dye molecule, and the operating conditions such as pH, temperature, and contact time. researchgate.netacs.org

The pH of the solution is a particularly important factor, as it influences the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the electrostatic interactions between them. mdpi.com Adsorption kinetics and isotherms are studied to understand the rate of adsorption and the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the solid phase. researchgate.netacs.org

Table 4: Common Adsorbents for Dye Removal

Adsorbent Description Key Features
Activated Carbon A highly porous form of carbon. High surface area and adsorption capacity. encyclopedia.pub
Clays (e.g., Bentonite) Naturally occurring aluminosilicate (B74896) minerals. Low cost, good adsorption for cationic dyes. amazonaws.com
Zeolites Crystalline microporous aluminosilicates. Ordered pore structure, potential for ion exchange. encyclopedia.pub
Biomaterials Materials derived from biological sources (e.g., chitosan). Biodegradable, can be chemically modified. mdpi.com
Adsorbent Materials and Adsorption Mechanisms

The remediation of water contaminated with synthetic dyes is a significant environmental challenge due to the stability and low biodegradability of these compounds. Solvent Blue 104, an anthraquinone dye, is characterized by its fused aromatic structure, which makes it resistant to degradation in aquatic environments. nih.govekb.egfrontiersin.org Adsorption has been widely reported as an effective and cost-efficient technique for removing dyes from wastewater. biointerfaceresearch.com While specific studies on the adsorption of Solvent Blue 104 are limited, research on other anthraquinone dyes provides insight into effective adsorbent materials and the underlying removal mechanisms.

A variety of low-cost and modified materials have been investigated for their capacity to adsorb anthraquinone dyes. These include activated carbons derived from different sources, agricultural biomass, and advanced materials like bioinspired silica. Activated carbons are frequently used due to their high surface area and porosity. ekb.eg For instance, activated carbon fiber (ACF) prepared from polyacrylonitrile (B21495) (PAN) waste has been shown to be effective in adsorbing different classes of blue anthraquinone dyes, including reactive, acid, and disperse dyes. ekb.eg Similarly, activated carbon produced from coconut shells and modified with a mixture of metal oxides (magnesium, silicate, lanthanum, and aluminum) demonstrated up to 99% removal of the anthraquinone dye Remazol Brilliant Blue R (RBBR) under optimal conditions. nih.gov

Agricultural waste products represent a cost-effective and sustainable source of adsorbents. Materials such as fruit seeds (mango, guava, orange), corncobs, and various other forms of plant biomass have been successfully tested for the removal of azo and anthraquinone dyes. biointerfaceresearch.comresearchgate.netnih.gov Bioinspired silica, synthesized using green methods, has also emerged as a promising adsorbent, showing up to 94% removal of Reactive Blue 19, another anthraquinone dye. whiterose.ac.uk

The mechanisms governing the adsorption of anthraquinone dyes onto these materials are complex and depend on the properties of both the adsorbent and the dye, as well as the solution conditions like pH and temperature. The process can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. Studies on RBBR removal by modified activated carbon indicated that the experimental data fit well with the Freundlich isotherm and pseudo-second-order kinetic models, suggesting a heterogeneous surface and that the rate-limiting step may be chemical adsorption. nih.gov The positive enthalpy change (ΔH⁰) in this study pointed to an endothermic process. nih.gov In the case of Reactive Blue 19 adsorption on bioinspired silica, kinetic studies suggested a pseudo-second-order reaction, indicating chemisorption driven by electrostatic interactions. whiterose.ac.uk For the adsorption of anthraquinone dyes on activated carbon fiber, the capacity was observed to increase with rising temperature, which also suggests an endothermic process. ekb.eg

Table 1: Adsorbent Materials for Anthraquinone Dye Removal

Adsorbent MaterialTarget DyeReported Removal Efficiency/CapacitySource(s)
Modified Activated Carbon (from coconut shells)Remazol Brilliant Blue R (RBBR)99% removal at 0.4 g/L dosage and pH 5.0 nih.gov
Activated Carbon Fiber (from PAN waste)Reactive, Acid, and Disperse Blue Anthraquinone DyesAdsorption capacity increased with temperature. Higher capacity for non-ionic disperse dyes. ekb.eg
Bioinspired SilicaReactive Blue 19 (RB19)Up to 94% removal whiterose.ac.uk
Fruit Seeds (avocado, mango, guava, orange)Acid Blue 80, Acid Green 27Effective for dye removal in both natural and carbonized forms. researchgate.net
Raw CorncobAnionic Dyes (Methyl Red and Methyl Orange)Adsorption capacity of 3.53 mg/g for MR and 6.09 mg/g for MO. nih.gov
Bismuth Oxybromide (BiOBr) MicrospheresOrganic DyesEffective in removing various organic dyes from wastewater.

Life Cycle Assessment (LCA) Implications for Solvent Blue 104 Production and Use

Production Phase: The manufacturing of Solvent Blue 104, like many synthetic organic dyes, involves multi-step chemical synthesis with significant inputs of energy and raw materials. The conventional production of anthraquinone, a key precursor, can proceed through various methods, including the oxidation of anthracene (B1667546) or the Friedel-Crafts reaction of benzene and phthalic anhydride. nih.goviarc.fr These processes often require harsh conditions and generate considerable waste streams. The synthesis of Solvent Blue 104 itself involves the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline (B148799). echemi.com

Use and End-of-Life Phase: Solvent Blue 104 is primarily used for coloring a variety of polymers and plastics, such as polystyrene (PS), polyethylene (B3416737) terephthalate (B1205515) (PET), and polycarbonate (PC), as well as in paints and inks. echemi.com As a solvent dye, its incorporation into these materials is a key part of its life cycle. The environmental impact during the use phase is largely tied to the longevity of the products it colors and its potential to be released into the environment.

A significant characteristic of Solvent Blue 104 is its insolubility in water. echemi.combiosynth.com While this is a desirable property for its application in plastics, it also contributes to its persistence if released. According to its Safety Data Sheet, Solvent Blue 104 is not readily biodegradable. kochcolor.com Furthermore, it exhibits potential for bioaccumulation, with a reported n-octanol/water partition coefficient (log Kow) of 4.8 and a bioconcentration factor (BCF) of 27.1. kochcolor.com This persistence and bioaccumulative potential mean that any release from manufactured goods during their use or at the end of their life (e.g., through plastic degradation or landfill leaching) could pose long-term risks to aquatic ecosystems. The ultimate fate of the dye is linked to the disposal of the plastic or coated material it is part of, highlighting the importance of waste management strategies for these consumer and industrial goods.

Table 2: Summary of Life Cycle Assessment Implications for Solvent Blue 104

Life Cycle StageKey ActivitiesPotential Environmental ImpactsSource(s)
Production Synthesis of precursors (e.g., anthraquinone); Condensation reaction; Purification and drying.High energy consumption; Use of catalysts and organic solvents; Generation of chemical wastewater and solid waste. nih.govechemi.compatsnap.comgoogle.com
Use Incorporation into plastics, paints, and inks for coloration.Potential for leaching from products over their lifespan. echemi.comprimachemicals.com
End-of-Life Disposal of colored plastic products, materials, or coatings.Long-term environmental persistence due to low biodegradability; Potential for bioaccumulation in aquatic organisms. biosynth.comkochcolor.com

Human Health Toxicology and Risk Assessment of Solvent Blue 104

Toxicological Profile and Exposure Pathways

The primary routes of occupational exposure to Solvent Blue 104 are through inhalation of dust particles and dermal contact. kochcolor.comadditivesforpolymer.comcncolorchem.com Ingestion is also a possible, though less common, route of exposure. additivesforpolymer.comcncolorchem.com The toxicological profile is characterized by data on acute toxicity, irritation potential, and mutagenicity.

Acute Toxicity and Irritation Effects

Acute toxicity data for Solvent Blue 104 is primarily derived from studies in animal models. The oral LD50 in rats has been reported to be greater than 5,000 mg/kg, and in another study, as 8,150 mg/kg. kochcolor.comepsilonpigments.com The dermal LD50 in rats is reported as greater than 2,000 mg/kg. kochcolor.com These values suggest a low order of acute toxicity via oral and dermal routes. One safety data sheet indicates that the substance may be harmful if swallowed, potentially causing stomach discomfort. additivesforpolymer.comcncolorchem.com

There is conflicting information regarding the irritation potential of Solvent Blue 104. Some safety data sheets (SDS) suggest that the dust may cause irritation and inflammation to the eyes and that prolonged or repeated skin contact may lead to irritation in sensitive individuals. additivesforpolymer.comcncolorchem.com Conversely, other sources state that Solvent Blue 104 is not classified as a skin or eye irritant. kochcolor.com For a related substance, C.I. 61554, studies in rabbits showed no skin irritation and negative results in eye irritation tests. europa.eupitt.edu This discrepancy highlights a need for definitive irritation studies on Solvent Blue 104 itself.

Several sources indicate that Solvent Blue 104 may cause irritation to the respiratory system and mucous membranes. additivesforpolymer.comechemi.comcncolorchem.com This is a significant consideration in occupational settings where the dye is handled as a powder, as dust generation can lead to inhalation exposure.

Inhalation of Solvent Blue 104 dust may lead to irritation of the respiratory tract. additivesforpolymer.comcncolorchem.com Ingestion is reported to be potentially harmful, with possible effects including gastrointestinal irritation, nausea, vomiting, and diarrhea. additivesforpolymer.comcncolorchem.com

Interactive Data Table: Acute Toxicity of Solvent Blue 104

Exposure RouteSpeciesEndpointValueReference
OralRatLD50>5,000 mg/kg kochcolor.com
OralRatLD508,150 mg/kg epsilonpigments.com
DermalRatLD50>2,000 mg/kg kochcolor.com

Mutagenicity Data and Genotoxicity Assessment

The mutagenicity and genotoxicity of Solvent Blue 104 are not conclusively established. Some sources state that the compound is not classified as a germ cell mutagen. kochcolor.com However, other safety data sheets report that "mutagenicity data reported," without providing specific details of the studies or their outcomes. additivesforpolymer.comcncolorchem.com A report by the Scientific Committee on Cosmetology on a similar colorant highlighted that the available mutagenicity studies were not adequate and requested a more comprehensive Ames test and a chromosome aberration test. europa.eu This suggests that the genotoxic potential of Solvent Blue 104 may not have been thoroughly investigated.

Identification of Research Gaps in Toxicological Data

A review of the available literature reveals several research gaps in the toxicological database for Solvent Blue 104:

Conflicting Irritation Data: There are contradictory reports regarding the skin and eye irritation potential of Solvent Blue 104. kochcolor.comadditivesforpolymer.comcncolorchem.com Definitive, well-documented studies are needed to resolve these inconsistencies.

Lack of Detailed Mutagenicity Studies: While some sources mention the existence of mutagenicity data, the actual study results are not readily available. additivesforpolymer.comcncolorchem.com Comprehensive genotoxicity testing, including in vitro and in vivo assays, is required for a thorough risk assessment.

Inhalation Toxicology: Information on respiratory irritation is largely based on general statements in safety data sheets. additivesforpolymer.comechemi.comcncolorchem.com Specific inhalation toxicity studies that detail methodologies and report no-observed-adverse-effect levels (NOAELs) would provide a more robust basis for occupational exposure limits.

Data on Related Compounds: Some of the more detailed toxicological information is based on studies of structurally similar colorants, not Solvent Blue 104 itself. europa.eupitt.edu While this data is useful for a preliminary assessment, compound-specific data is necessary for a definitive toxicological profile.

Regulatory Toxicology and Risk Management Frameworks for Solvent Blue 104

The human health toxicology and risk assessment of chemical compounds like Solvent Blue 104 are governed by comprehensive regulatory frameworks. These frameworks are designed to systematically evaluate potential hazards and manage risks to protect public health. This involves a multi-faceted approach that includes screening assessments, detailed risk characterization, and adherence to ethical principles in all research activities.

Screening Assessments for Azo Solvent Dyes (e.g., Canadian Environmental Protection Act)

Screening assessments are a critical first step in the risk management process for many industrial chemicals, including azo solvent dyes. A prime example of such a framework is the one established under the Canadian Environmental Protection Act, 1999 (CEPA 1999). Under this act, the Canadian government conducts screening assessments of substances to determine if they pose a risk to the environment or human health. canada.capublications.gc.ca

Substances are prioritized for assessment if they meet certain criteria, such as being persistent, bioaccumulative, and inherently toxic, or if there are other human health concerns. publications.gc.caresearchgate.net The Aromatic Azo and Benzidine-based Substance Grouping, which includes a subgroup of 22 azo solvent dyes, was identified as a priority for assessment under Canada's Chemicals Management Plan (CMP). canada.capublications.gc.caresearchgate.net

For instance, a screening assessment of 22 azo solvent dyes concluded that 19 of them did not meet the criteria for being harmful to human health at current exposure levels in Canada. canada.ca However, it's important to note that these assessments are specific to the conditions of use and exposure in Canada and can be updated if significant new information becomes available. canada.ca

One substance, initially assessed as both a solvent dye (Solvent Yellow 77) and a disperse dye (Disperse Yellow 3), was found to meet the environmental toxicity criteria under CEPA 1999 due to its potential harm to aquatic organisms. gazette.gc.cacanada.ca This led to its addition to Schedule 1 of the Act to enable risk management actions. gazette.gc.ca This example highlights how the screening process can differentiate between substances within the same class and lead to targeted regulatory action.

Interactive Data Table: Examples of Azo Dyes Assessed under CEPA
CAS RN DSL Name Colour Index Name or Common Name
60-09-3 Benzenamine, 4-(phenylazo)- Solvent Yellow 1
60-11-7 Benzenamine, N,N-dimethyl-4-(phenylazo)- Solvent Yellow 2
85-83-6 2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]- Solvent Red 24
85-86-9 2-Naphthalenol, 1-[[4-(phenylazo)phenyl]azo]- Solvent Red 23
97-56-3 Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]- Solvent Yellow 3
2832-40-8 Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]- Disperse Yellow 3 (Solvent Yellow 77)

Methodologies for Human Health Risk Characterization

The characterization of human health risk from chemical substances like azo dyes is a complex process that involves several key steps. The primary goal is to determine the likelihood of adverse health effects occurring in humans under specific exposure conditions.

Hazard Identification: The first step is to identify the potential health hazards associated with the substance. For azo dyes, a key concern is their potential to break down (metabolize) into aromatic amines, some of which are known or suspected carcinogens. dergipark.org.trnih.gov Toxicological studies, including in vitro (test tube) and in vivo (animal) tests, are used to assess a range of potential health effects, such as skin sensitization, mutagenicity (damage to genetic material), and carcinogenicity. dergipark.org.trnih.goveuropa.eu

Dose-Response Assessment: This step establishes the relationship between the dose of the substance and the incidence or severity of an adverse effect. This involves determining the levels at which no adverse effects are observed (No-Observed-Adverse-Effect Level or NOAEL) and the lowest dose at which an adverse effect is seen (Lowest-Observed-Adverse-Effect Level or LOAEL). For carcinogens, the approach may differ, often assuming that there is no threshold below which the risk is zero.

Exposure Assessment: This involves estimating the amount of the substance that humans might be exposed to through various routes, such as oral (ingestion), dermal (skin contact), and inhalation. europa.eu For a dye like Solvent Blue 104, which is used in plastics and textiles, exposure assessment would consider potential migration from these products. echemi.com

Risk Characterization: In the final step, the information from the hazard identification, dose-response assessment, and exposure assessment is integrated to estimate the probability of adverse health effects in the exposed population. This involves comparing the estimated human exposure to the established safe levels (e.g., NOAEL). The risk is then described, often including any uncertainties in the assessment. europa.eu

Systematic evidence mapping is a modern approach used to compile and categorize available toxicological data on specific chemicals, which can aid in hazard identification and risk assessment. nih.gov For many azo dyes, there is a recognized need for more systematic evaluation of their potential health concerns. nih.gov

Ethical Considerations in Toxicological Research

Ethical considerations are paramount in all aspects of toxicological research, from the initial design of studies to the interpretation and communication of results. The primary ethical imperative is to ensure that research is conducted in a manner that respects human dignity and animal welfare while advancing scientific knowledge to protect public health. researchgate.netfctemis.orgsolubilityofthings.com

Animal Welfare: A significant portion of toxicological research has traditionally relied on animal testing to predict potential human health effects. nih.gov There is a strong ethical obligation to minimize the use of animals and to ensure that when their use is unavoidable, they are treated humanely. This is often guided by the principles of the "Three Rs":

Replacement: Using non-animal methods wherever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. nih.gov

Refinement: Modifying experimental procedures to minimize animal pain and distress. nih.gov

The development and validation of alternative methods, such as in vitro assays and computer-based (in silico) models like OECD QSAR, are direct results of these ethical considerations. dergipark.org.trnih.gov

Human Subjects: In cases where human data is used, such as in epidemiological studies or clinical trials, the principles of informed consent, confidentiality, and minimizing risk to participants are fundamental.

Scientific Integrity and Transparency: Toxicologists have a professional and ethical responsibility to conduct research with honesty and integrity. researchgate.net This includes accurately reporting all findings, whether positive or negative, and avoiding conflicts of interest that could bias the results. researchgate.netfctemis.org Data manipulation or falsification is a serious breach of ethical conduct. researchgate.netfctemis.org Transparency in methodologies and data sharing allows for independent verification and builds public trust in the scientific process. solubilityofthings.comresearchgate.net

Societal Responsibility: Toxicologists also have a broader responsibility to society. Their work informs regulatory decisions that have significant impacts on public health, the environment, and the economy. researchgate.net This requires clear and objective communication of scientific findings to policymakers and the public, acknowledging any uncertainties. researchgate.netsolubilityofthings.com

Interactive Data Table: Core Principles of Ethical Toxicology
Principle Description
Dignity Respect for the autonomy of human and animal subjects. researchgate.net
Veracity Adherence to transparency and the presentation of all facts. researchgate.net
Justice Equitable distribution of costs, hazards, and benefits. researchgate.net
Integrity An honest and forthright approach to research. researchgate.net
Responsibility Acknowledgment of accountability to all parties involved. researchgate.net
Sustainability Consideration of the long-term impact of actions. researchgate.net

Future Directions and Emerging Research Avenues for Solvent Blue 104

Development of Novel Synthesis Pathways with Enhanced Sustainability and Atom Economy

The conventional synthesis of Solvent Blue 104 involves the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline (B148799). worlddyevariety.comsdlookchem.com This process typically requires reducing the 1,4-dihydroxyanthraquinone to its leuco form before condensation and subsequent oxidation. sdlookchem.comechemi.com Current methods can suffer from long reaction times and the generation of significant wastewater, prompting research into more environmentally friendly alternatives. patsnap.com

A key focus for future research is the development of synthesis methods that align with the principles of green chemistry, such as maximizing atom economy—the efficiency of a chemical process in converting reactants into the final product. um-palembang.ac.idlibretexts.org Poor atom economy is a common issue in the synthesis of complex molecules like dyes, often resulting in substantial byproduct waste. libretexts.org

Emerging research is exploring pathways that reduce waste, decrease reaction times, and improve purity and yield. patsnap.com One patented "environment-friendly" method proposes a modified one-pot synthesis. This process involves heating a mixture of 2,4,6-trimethylaniline, 1,4-dihydroxyanthraquinone, its leuco compound, boric acid, and a catalyst (such as acetic acid, hydroxyacetic acid, or salicylic (B10762653) acid). patsnap.comgoogle.com This approach aims to improve the conversion rate and product yield, thereby reducing waste discharge and lessening environmental pollution. patsnap.comgoogle.com

Further research is anticipated in the following areas:

Catalyst Innovation : Investigating more efficient and recyclable catalysts to replace or reduce the use of stoichiometric reagents. um-palembang.ac.id

Solvent-Free or Greener Solvents : Exploring solvent-free reaction conditions or the use of benign solvents like water or ionic liquids to minimize the significant pollution associated with conventional organic solvents. mdpi.comroyalsocietypublishing.org

Alternative Energy Sources : Utilizing methods like microwave or ultrasound-assisted synthesis to potentially reduce energy consumption and reaction times. royalsocietypublishing.org

These advancements are driven by the need for more sustainable chemical manufacturing, aiming for processes that are safer, more energy-efficient, and generate less hazardous waste. um-palembang.ac.idresearchgate.net

Advanced Functional Materials Integration and Performance Enhancement in Optoelectronics

Solvent Blue 104's inherent properties, such as good heat and light resistance, make it a candidate for integration into advanced materials. echemi.comprecisechem.com It is already used in the coloration of various plastics, including PS, PET, PA, PC, and ABS, and for spin-dyeing of polyester (B1180765) and polyamide fibers. echemi.comprecisechem.comjadechem-colours.com

Future research is focused on leveraging these properties for high-performance applications, particularly in optoelectronics. One study demonstrated the use of Solvent Blue 104 in a colored-Digital Light Processing (DLP) 3D printing method. researchgate.net In this process, the anthraquinone-based dye is oxidized by free radicals from a photoinitiator under UV light, causing a color change from blue to yellow. This allows for the local control of the object's color during printing, opening up possibilities for creating complex, multi-colored functional objects. researchgate.net

The dye's absorption spectrum, with strong peaks between 560 nm and 650 nm, is a key characteristic for its use in electrochromic polymer-dispersed liquid crystalline (DDPDLC) films. researchgate.net Research in this area investigates how doping with Solvent Blue 104 affects the electro-optical and mechanical properties of these films, which are used in applications like smart windows. researchgate.net

Emerging research avenues include:

Enhanced Durability : Improving the long-term stability of the dye within polymer matrices for demanding applications.

Novel Composites : Creating new composite materials where the dye contributes to specific optical or electronic functions.

Sensor Applications : Exploring the potential for the dye's color-changing properties to be used in chemical or physical sensors.

The integration of Solvent Blue 104 into such advanced materials hinges on its compatibility with matrix polymers and its ability to maintain performance under various operational stresses. biosynth.com

Comprehensive Environmental Impact Assessment and Remediation Innovation for Dye Contamination

While some sources describe Solvent Blue 104 as having low toxicity and no adverse environmental effects because it does not react with oxygen or ozone, it is also noted to have migratory properties that allow for its transport in the environment. echemi.combiosynth.com Like many synthetic dyes, it may pose environmental risks that necessitate careful handling and disposal. cymitquimica.com Its insolubility in water suggests that if released, it would persist in the environment. echemi.com

Future research must focus on a more comprehensive assessment of its environmental footprint. This includes understanding its persistence, bioaccumulation potential, and long-term effects on various ecosystems. According to one safety data sheet, the substance is not considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative). kochcolor.com However, detailed, independent, long-term studies are required to validate these assessments.

There is a significant need for innovation in remediation techniques for water and soil contaminated with anthraquinone (B42736) dyes like Solvent Blue 104. Current disposal methods for the material may include licensed chemical destruction or controlled incineration with flue gas scrubbing. chemicalbook.com Research into more sustainable and scalable remediation strategies is crucial.

Potential research directions include:

Bioremediation : Investigating the use of microorganisms (bacteria, fungi) that can degrade or decolorize the dye. While the complexity of synthetic dyes presents a challenge, bioremediation offers a potentially sustainable solution. rsc.org

Advanced Oxidation Processes (AOPs) : Developing and optimizing AOPs, which use powerful oxidizing agents to break down the dye molecules into less harmful substances.

Adsorption Technologies : Creating novel, low-cost adsorbents from waste materials to remove the dye from wastewater.

Combined Remedies : Exploring integrated approaches, such as combining thermal treatment for source areas with reactive barriers for plume containment in contaminated sites. cascade-env.com

Effective waste management and remediation technologies are critical to mitigate the potential environmental impact of widespread use of Solvent Blue 104.

Filling Toxicological Data Gaps and Refined Risk Characterization

The toxicological profile of Solvent Blue 104 is incomplete, with several data gaps that need to be addressed for a thorough risk characterization. Safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated. additivesforpolymer.com While some data exists, such as an acute oral LD50 in rats of >2000 mg/kg bw, other endpoints lack comprehensive information. chemicalbook.comepsilonpigments.com

Key areas requiring further toxicological investigation include:

Chronic Toxicity : Long-term exposure effects are largely unknown. cncolorchem.com

Carcinogenicity : The substance is not currently listed as a carcinogen by major agencies like IARC, NTP, or OSHA, but specific long-term studies are needed for a definitive classification. kochcolor.comcncolorchem.com

Reproductive and Developmental Toxicity : There is no information available on its potential to cause reproductive or developmental harm. kochcolor.comcncolorchem.com

Genotoxicity : While some mutagenicity data has been reported, further studies are needed to understand its potential to cause genetic mutations. cncolorchem.com

Dermal and Inhalation Toxicity : Although it may cause skin and respiratory irritation, more detailed studies on the effects of dermal contact and inhalation are required. additivesforpolymer.comcncolorchem.com

A refined risk characterization will emerge from filling these data gaps. This involves not only hazard identification but also a comprehensive exposure assessment for workers in manufacturing and application industries, as well as for the general population through potential environmental or consumer product contact. This will enable the establishment of more precise safety guidelines and regulatory standards.

Interdisciplinary Research in Dye Chemistry, Materials Science, and Environmental Engineering

The future of Solvent Blue 104 research lies in a highly interdisciplinary approach, integrating expertise from dye chemistry, materials science, and environmental engineering. This collaborative effort is essential to address the multifaceted challenges and opportunities associated with this compound.

Dye Chemists will continue to innovate in synthesis, focusing on greener pathways and modifying the dye structure to enhance specific properties like color fastness, solubility, or reactivity for specific applications. patsnap.comgoogle.com

Materials Scientists will work on integrating the dye into novel functional materials, such as advanced polymers, composites, and electronic devices, optimizing for performance and durability. researchgate.netresearchgate.net

Environmental Engineers will focus on assessing the dye's lifecycle impact, from manufacturing emissions to end-of-life disposal, and will develop effective technologies for preventing and remediating contamination. chemicalbook.comcascade-env.com

The synergy between these fields will drive the development of Solvent Blue 104 from a simple colorant to a high-performance functional molecule, created and used within a sustainable framework. This holistic perspective ensures that technological advancements in its application are balanced with a responsible approach to environmental and human health.

Q & A

Q. What are the key physicochemical properties of Solvent Blue 104, and how do they influence its applications in polymer dyeing?

Solvent Blue 104 (CAS 116-75-6) is an anthraquinone-based dye with a melting point of ~240°C, particle density of ~0.77 g/cm³, and thermal stability up to 340°C in polymers like PC . Its high acid/alkali resistance (rated 5/5) and spectral properties (tone angle ~268.7°) make it suitable for industrial applications in PET, ABS, and PS polymers . Researchers should verify purity via HPLC and thermal gravimetric analysis (TGA) to ensure consistent performance .

Q. What methodologies are recommended for synthesizing and characterizing Solvent Blue 104 in laboratory settings?

Synthesis involves anthraquinone derivatization with 2,4,6-trimethylaniline, requiring strict temperature control (~200°C) under inert conditions . Characterization should include NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and UV-Vis spectroscopy to validate λmax (~610 nm in chloroform) . For reproducibility, document reaction times, solvent ratios, and purification steps (e.g., column chromatography) in the Supplementary Information .

Q. How should researchers handle Solvent Blue 104 to ensure safety and minimize environmental contamination?

Although classified as non-toxic in acute studies, avoid inhalation/ingestion and use PPE (gloves, goggles) due to limited ecotoxicological data . Dispose of waste via controlled incineration or authorized chemical destruction facilities to prevent water contamination . Always conduct risk assessments under fume hoods and adhere to GHS guidelines for storage (dry, <25°C) .

Q. Which analytical techniques are most effective for quantifying Solvent Blue 104 in mixed polymer matrices?

Use extraction with dimethylformamide (DMF) followed by UV-Vis spectrophotometry (calibration range: 0.1–10 ppm) . For complex matrices, pair HPLC-DAD with a C18 column (retention time ~8.2 min) and validate recovery rates using spiked samples . Cross-check results with FTIR to confirm dye integrity post-extraction .

Q. What factors determine the colorfastness and durability of Solvent Blue 104 in PET fibers?

Durability depends on dye concentration (0.8% w/w for ISO 105-B02 lightfastness testing) and polymer crystallinity. Evaluate wash/lightfastness using standardized灰度 scales (e.g., ISO 105-C04 for wet rub resistance) . Optimize dyeing temperature (120–130°C) and annealing time to enhance adhesion .

Advanced Research Questions

Q. How do variations in solvent polarity and polymer morphology affect the spectral properties of Solvent Blue 104?

Solvent polarity alters λmax due to solvatochromism—e.g., a 15 nm redshift in toluene vs. chloroform . In semi-crystalline polymers (e.g., PET), dye aggregation reduces color saturation, measurable via UV-Vis deconvolution . Use Hansen solubility parameters to predict dispersion efficiency and optimize solvent blends .

Q. What experimental strategies can resolve conflicting literature data on Solvent Blue 104’s thermal stability in PC vs. ABS polymers?

Discrepancies often arise from differing testing protocols (e.g., TGA heating rates: 10°C/min vs. 5°C/min). Replicate studies using ISO 11358-1 and report dwell times at critical temps (e.g., 300°C for PC). Cross-validate with DSC to detect glass transition (Tg) shifts caused by dye-polymer interactions .

Q. How can researchers assess the environmental impact of Solvent Blue 104 degradation byproducts?

Simulate photodegradation under UV irradiation (λ=254 nm) and analyze breakdown products via LC-MS. Compare toxicity using Daphnia magna bioassays (EC50) and Vibrio fischeri luminescence inhibition . Prioritize green chemistry alternatives (e.g., bio-based solvents) to reduce hazardous waste .

Q. What advanced spectroscopic methods elucidate the structure-property relationships of Solvent Blue 104 derivatives?

Time-resolved fluorescence spectroscopy reveals excited-state dynamics, correlating substituent effects (e.g., methyl groups) with photostability . Pair XPS with DFT calculations to map electron distribution in the anthraquinone core and predict reactivity .

Q. How can computational modeling optimize Solvent Blue 104’s performance in high-temperature applications?

Molecular dynamics (MD) simulations predict dye diffusion coefficients in molten polymers (e.g., PET at 280°C). Validate with Arrhenius plots of thermal degradation rates and adjust substituents to enhance stability .

Q. What experimental designs address the lack of toxicological data for Solvent Blue 104 in aquatic ecosystems?

Conduct chronic toxicity studies on Danio rerio (zebrafish) over 21 days, measuring LC50 and biomarker responses (e.g., CYP1A enzyme activity). Use OECD Test Guideline 203 and compare with structurally similar dyes (e.g., Solvent Blue 35) .

Q. How do synergistic effects between Solvent Blue 104 and polymer additives influence dye leaching?

Test plasticizers (e.g., phthalates) and UV stabilizers using accelerated aging chambers (ISO 4892-2). Quantify leaching via ICP-MS for metal catalysts (e.g., Sb in PET) and model migration kinetics using Fick’s second law .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.